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Introduction

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion

channels crucial for store-operated calcium entry (SOCE) in numerous cell types, particularly

non-excitable cells like T lymphocytes and mast cells.[1][2][3][4] The activation of CRAC

channels is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[3]

[5] This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the

plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC

channel.[2][5] The resulting influx of Ca²⁺, known as the I-CRAC current, is fundamental for a

wide array of cellular functions, including gene expression, proliferation, and immune

responses.[3][5][6]

Dysregulation of CRAC channel activity is implicated in various human diseases, including

immunodeficiency, autoimmune disorders, and some cancers, making them a significant

therapeutic target.[4][6][7][8] Small molecule inhibitors of CRAC channels are invaluable tools

for studying the physiological roles of SOCE and for the development of novel therapeutics.[4]

[6] This document provides detailed protocols for measuring the inhibition of I-CRAC using

these compounds, focusing on the widely used electrophysiology and calcium imaging

techniques.
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The activation of CRAC channels follows a well-defined signaling cascade. Depletion of Ca²⁺

from the ER lumen triggers the oligomerization of the STIM1 protein. These STIM1 oligomers

then move to ER-plasma membrane junctions where they directly bind to and activate the

Orai1 channels, which form the pore for Ca²⁺ influx.[3]
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Diagram 1: CRAC Channel Activation and Inhibition Pathway.
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Quantitative Data Summary
The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC₅₀). These values can vary based on the cell type and the assay method used

(direct I-CRAC measurement via electrophysiology or indirect SOCE measurement via calcium

imaging).[4]
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Inhibitor Target(s)
IC₅₀ for I-
CRAC /
SOCE

Cell Type
Assay
Method

Reference(s
)

YM-58483

(BTP2)
Orai1 ~10 nM

Human T

cells

Electrophysio

logy
[6]

~100 nM
Jurkat T cells,

RBL-1 cells

Electrophysio

logy, Calcium

Imaging

[9]

GSK-7975A Orai1 ~1 µM

HEK293

(STIM1/Orai1

)

Electrophysio

logy
[6]

Pyr6 Orai1 1.4 µM RBL cells
Electrophysio

logy
[6]

0.49 µM RBL cells

Calcium

Imaging

(SOCE)

[2]

Synta66 Orai1 1.4 µM RBL cells
Electrophysio

logy
[6]

RO2959
Orai1 >

Orai2/3
~400 nM

RBL-2H3

cells

Electrophysio

logy
[6]

25 nM -

Calcium

Imaging

(SOCE)

[2]

2-APB

Orai, IP₃R,

TRP

channels

>10 µM

(Inhibition)
Various

Electrophysio

logy
[6][8]

1-10 µM

(Potentiation)
Various

Electrophysio

logy
[6]
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Protocol for I-CRAC Measurement using Whole-Cell
Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the most direct and reliable technique to measure I-CRAC and

analyze the biophysical and pharmacological properties of CRAC channels.[5][7][10][11] This

protocol is adapted for recording endogenous I-CRAC from Jurkat T cells or rat basophilic

leukemia (RBL) cells.

A. Materials and Solutions

Intracellular (Pipette) Solution:

110 mM Cs-glutamate

10 mM Cs-BAPTA (or EGTA)

8 mM MgCl₂

10 mM HEPES

Adjust to pH 7.2 with CsOH and osmolarity to ~290 mOsm.[3]

Note: High BAPTA/EGTA concentrations are crucial for chelating intracellular Ca²⁺ and

passively depleting ER stores, which leads to I-CRAC activation.[9]

Extracellular (Bath) Solution #1 (Ca²⁺-free):

120 mM NaCl

10 mM TEA-Cl

2 mM MgCl₂

10 mM HEPES

10 mM Glucose

Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.[3]
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Extracellular (Bath) Solution #2 (Ca²⁺-containing):

100 mM NaCl

20 mM CaCl₂

10 mM TEA-Cl

10 mM HEPES

10 mM Glucose

Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.[3][7]

CRAC Channel Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10-100 mM in

DMSO) of the desired inhibitor. Dilute to the final working concentration in Bath Solution #2

just before use.

B. Experimental Procedure

Cell Preparation: Plate cells (e.g., Jurkat T cells) on glass coverslips in a recording chamber.

Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ

when filled with the intracellular solution.[9]

Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 GΩ)

seal.[3][9]

Whole-Cell Configuration: Rupture the cell membrane to establish the whole-cell

configuration. Clamp the cell at a holding potential of 0 mV.[9]

Passive Store Depletion & I-CRAC Development: The high concentration of BAPTA in the

pipette solution will passively deplete the ER Ca²⁺ stores. I-CRAC will develop gradually over

several minutes. Monitor the current development by applying voltage ramps (e.g., 50-100

ms duration from -100 mV to +100 mV) every 1-2 seconds.[1][9]

I-CRAC Recording: Once I-CRAC has fully developed and reached a stable baseline in the

Ca²⁺-free bath solution (you will observe a small Na⁺ current), perfuse the chamber with
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Bath Solution #2 containing 20 mM Ca²⁺. This will result in a large, inwardly rectifying I-

CRAC.[7]

Inhibitor Application: After establishing a stable baseline I-CRAC, perfuse the chamber with

Bath Solution #2 containing the desired concentration of the CRAC channel inhibitor. Record

the inhibition of I-CRAC over time.

Washout (Optional): To test for reversibility, perfuse the chamber again with the inhibitor-free

Bath Solution #2.

C. Data Analysis

Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from

the voltage ramps.[1][9]

Plot the current amplitude over time to visualize the baseline I-CRAC, the onset of inhibition,

and any washout effect.[9]

Construct current-voltage (I-V) relationship plots before and after inhibitor application to

observe changes in the characteristic inwardly rectifying shape of I-CRAC.[9]

To determine the IC₅₀, apply a range of inhibitor concentrations and plot the percentage of

inhibition against the logarithm of the concentration. Fit the data using a Hill equation.[9]

Protocol for SOCE Measurement using Calcium Imaging
Calcium imaging provides a higher-throughput method to assess CRAC channel activity by

measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).

A. Materials

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

Ca²⁺-free Buffer: Loading buffer without added CaCl₂ and supplemented with 0.5 mM EGTA.

Ca²⁺-readdition Buffer: Loading buffer containing 2-10 mM CaCl₂.

Fluorescent Ca²⁺ Indicator: Fura-2 AM or Rhod-3 AM.
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Store-depleting Agent: Thapsigargin (TG) or Cyclopiazonic Acid (CPA).[1]

CRAC Channel Inhibitor.

B. Experimental Procedure

Cell Loading: Incubate cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer

for 30-60 minutes at room temperature or 37°C.

Washing: Wash the cells twice with loading buffer to remove excess dye.

Baseline Measurement: Place the coverslip on a fluorescence microscope stage and perfuse

with Ca²⁺-free buffer. Record the baseline fluorescence ratio (for Fura-2) or intensity (for

Rhod-3).

Store Depletion: Add a SERCA pump inhibitor like thapsigargin (1-2 µM) to the Ca²⁺-free

buffer to deplete ER Ca²⁺ stores.[9] Continue recording until the [Ca²⁺]i returns to baseline

after a transient increase due to leak from the ER.

Inhibitor Incubation: Perfuse with Ca²⁺-free buffer containing the CRAC channel inhibitor for

2-5 minutes.

SOCE Measurement: Perfuse with Ca²⁺-readdition buffer (containing the inhibitor) and

record the subsequent increase in [Ca²⁺]i. This increase represents SOCE.

Control: Perform a parallel experiment without the inhibitor to measure uninhibited SOCE.

C. Data Analysis

Quantify the SOCE response by measuring the peak increase in [Ca²⁺]i or the area under

the curve after Ca²⁺ re-addition.

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(vehicle-treated) cells.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

inhibitor concentration.
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Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment

designed to measure I-CRAC inhibition.
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Diagram 2: Experimental Workflow for I-CRAC Inhibition Measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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